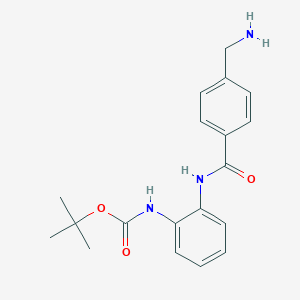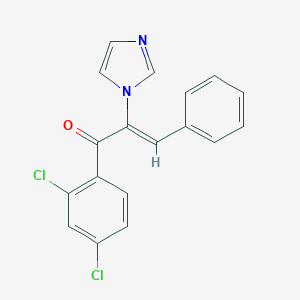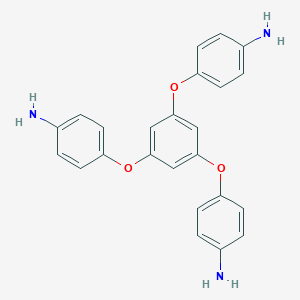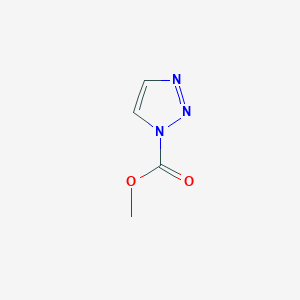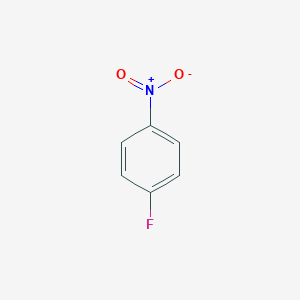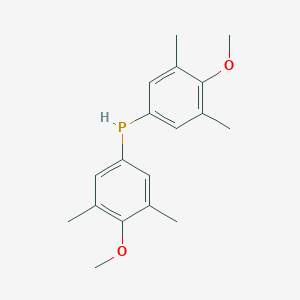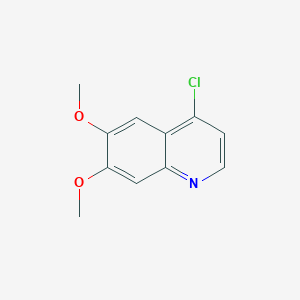
4-氯-6,7-二甲氧基喹啉
概述
描述
Synthesis Analysis
The synthesis of 4-Chloro-6,7-dimethoxyquinoline and related compounds involves multiple steps, including methylation, nitration, reduction, and cyclization processes. For instance, Xu Guangshan (2011) described a synthesis route from vanillin through a series of reactions with an overall yield of approximately 37% after process optimization. This synthesis route highlights the complexity and the chemical manipulations required to introduce the specific functional groups onto the quinoline nucleus (Xu Guangshan, 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 4-Chloro-6,7-dimethoxyquinoline, such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline, reveals base-paired N-H...N hydrogen-bonded dimers in the solid state. This structural feature is crucial for understanding the compound's reactivity and interaction with other molecules (C. Lai, L. Bo, S. Huang, 1997).
科学研究应用
A derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrates promising analgesic and anti-inflammatory effects, suggesting potential as a non-narcotic analgesic (Rakhmanova et al., 2022).
Highly fluorescent 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles show potential as a versatile fluorescence standard, usable across a wide pH range in various solvents (Ahvale et al., 2008).
4-Amino-2-chloro-6,7-dimethoxyquinazoline, in its methanol solvate form, has shown strong affinity for methanol, indicating potential pharmaceutical applications (Lai et al., 1997).
4-Amino-6,7-dimethoxyisoquinoline hydrochloride has been found to possess hypotensive properties in both anesthetized and unanesthetized dogs, suggesting antihypertensive applications (Wright & Halliday, 1974).
The (4S)-enantiomer of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, with the S-configurational state of the 4-phenyl substituent, is crucial for biological activity, highlighting stereochemical importance in pharmaceutical research (Mondeshka et al., 1992).
Novel 6,7-dimethoxyquinazoline derivatives exhibit promising antitumor and antimicrobial activities, indicating their potential in future pharmaceutical applications (Kassab et al., 2016).
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrates potential as an effective anticancer agent, with high blood-brain barrier penetration and potent apoptosis induction (Sirisoma et al., 2009).
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHQEYBCDPZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332684 | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxyquinoline | |
CAS RN |
35654-56-9 | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

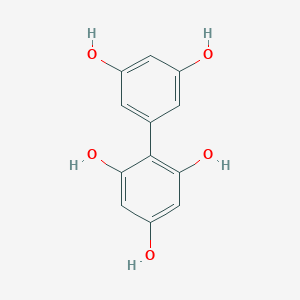
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
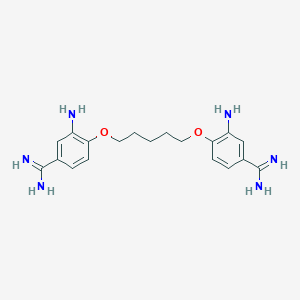
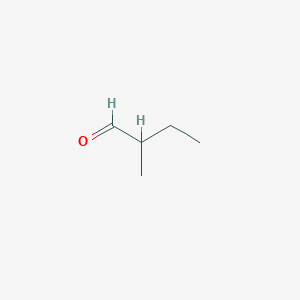
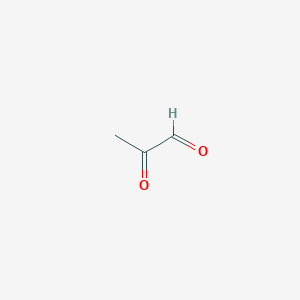
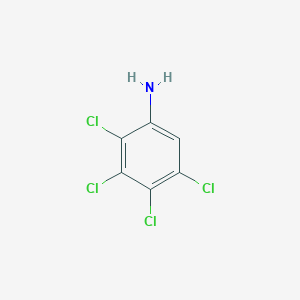
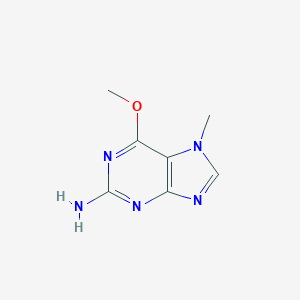
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
